

# 4-iodo-1-methyl-1H-pyrazol-3-amine chemical properties

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## Compound of Interest

Compound Name: 4-iodo-1-methyl-1H-pyrazol-3-amine

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An In-depth Technical Guide to **4-iodo-1-methyl-1H-pyrazol-3-amine**

## Introduction

**4-iodo-1-methyl-1H-pyrazol-3-amine** is a substituted pyrazole compound. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a common scaffold in medicinal chemistry.<sup>[1][2]</sup> Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.<sup>[2][3][4]</sup> This document provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of **4-iodo-1-methyl-1H-pyrazol-3-amine**, tailored for researchers and professionals in drug development.

## Chemical and Physical Properties

The fundamental physicochemical properties of **4-iodo-1-methyl-1H-pyrazol-3-amine** are summarized below. While experimental data for properties such as melting and boiling points are not widely published, key identifiers and computed data are available.

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>6</sub> IN <sub>3</sub>	PubChemLite[5]
Molecular Weight	222.96 g/mol	PubChemLite[5]
Monoisotopic Mass	222.96065 Da	PubChemLite[5]
CAS Number	150187-16-9	BLDpharm[6]
IUPAC Name	4-iodo-1-methyl-1H-pyrazol-3-amine	
Canonical SMILES	CN1C=C(C(=N1)N)I	PubChemLite[5]
InChI Key	JBQVNSOBIFKMSX-UHFFFAOYSA-N	PubChemLite[5]
Physical State	Solid (inferred from related compounds)	
Predicted XlogP	0.5	PubChemLite[5]

## Spectroscopic and Analytical Data

Characterization of **4-iodo-1-methyl-1H-pyrazol-3-amine** relies on standard spectroscopic techniques. While specific spectra are proprietary to chemical suppliers, the availability of such data is confirmed.

Data Type	Description	Source
Mass Spectrometry	Predicted m/z values for various adducts are available, such as [M+H] <sup>+</sup> at 223.96793.	PubChemLite[5]
NMR Spectroscopy	<sup>1</sup> H NMR and <sup>13</sup> C NMR data are available from commercial suppliers for identity and purity confirmation.	BLDpharm[6]
Chromatography	HPLC and LC-MS data are used to assess purity.	BLDpharm[6]

## Experimental Protocols

### Synthesis of 4-iodo-1-methyl-1H-pyrazol-3-amine

A common route for the synthesis of aminopyrazoles involves the reduction of a corresponding nitro-pyrazole precursor. The synthesis of 1-Methyl-1H-pyrazol-3-amine can be achieved from 4-Iodo-1-methyl-3-nitro-1H-pyrazole.<sup>[7]</sup> This suggests a viable pathway for the target compound.

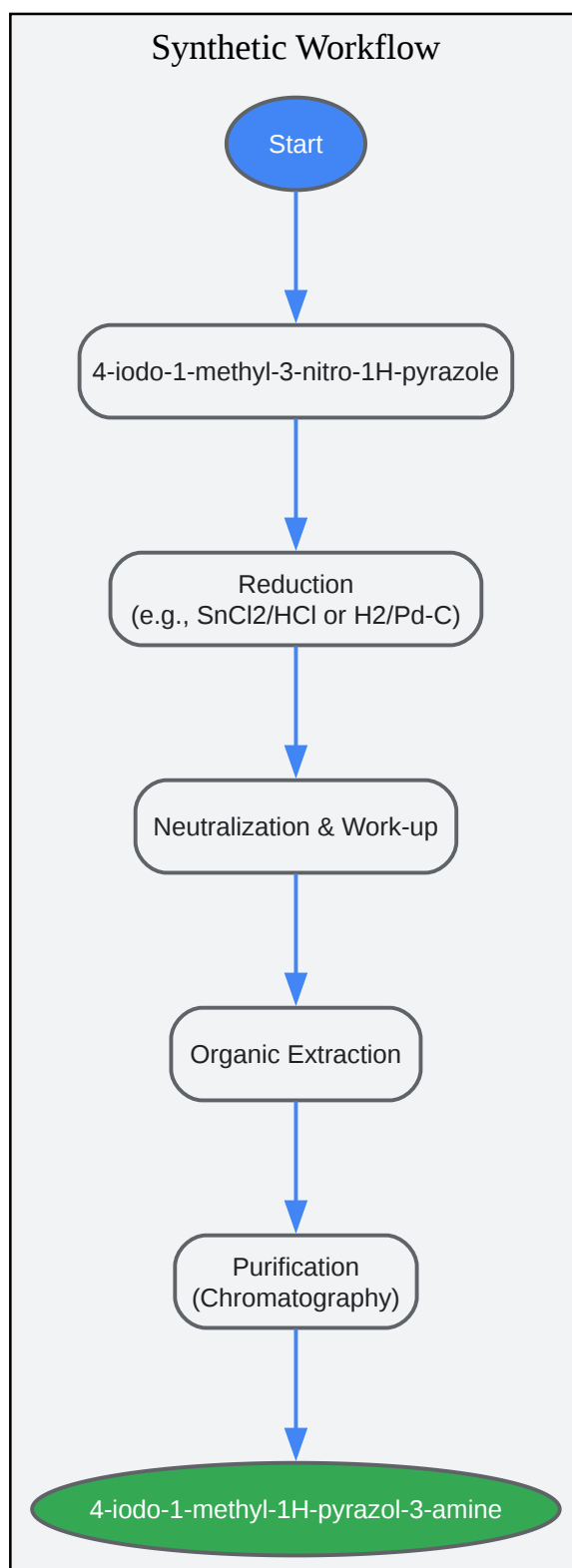
#### Reaction Scheme:

- Starting Material: 4-iodo-1-methyl-3-nitro-1H-pyrazole (CAS: 75092-34-1)<sup>[8]</sup>
- Reaction: Reduction of the nitro group ( $-\text{NO}_2$ ) to an amino group ( $-\text{NH}_2$ ).
- Reagents: Common reducing agents for this transformation include tin(II) chloride ( $\text{SnCl}_2$ ) in hydrochloric acid ( $\text{HCl}$ ), or catalytic hydrogenation with palladium on carbon ( $\text{Pd/C}$ ) and hydrogen gas ( $\text{H}_2$ ).

#### Detailed Protocol (Example using $\text{SnCl}_2$ ):

- Dissolution: Dissolve 4-iodo-1-methyl-3-nitro-1H-pyrazole in a suitable solvent, such as ethanol or ethyl acetate.
- Reagent Addition: Add an excess of tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ) to the solution.
- Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature.
- Basification: Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) or sodium hydroxide ( $\text{NaOH}$ ) until the pH is basic ( $\text{pH} > 8$ ). This will precipitate tin salts.
- Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

- **Drying and Concentration:** Combine the organic layers, dry over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **4-iodo-1-methyl-1H-pyrazol-3-amine** by column chromatography or recrystallization to yield the final product.



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Caption: Synthetic workflow for **4-iodo-1-methyl-1H-pyrazol-3-amine**.

## Reactivity and Safety

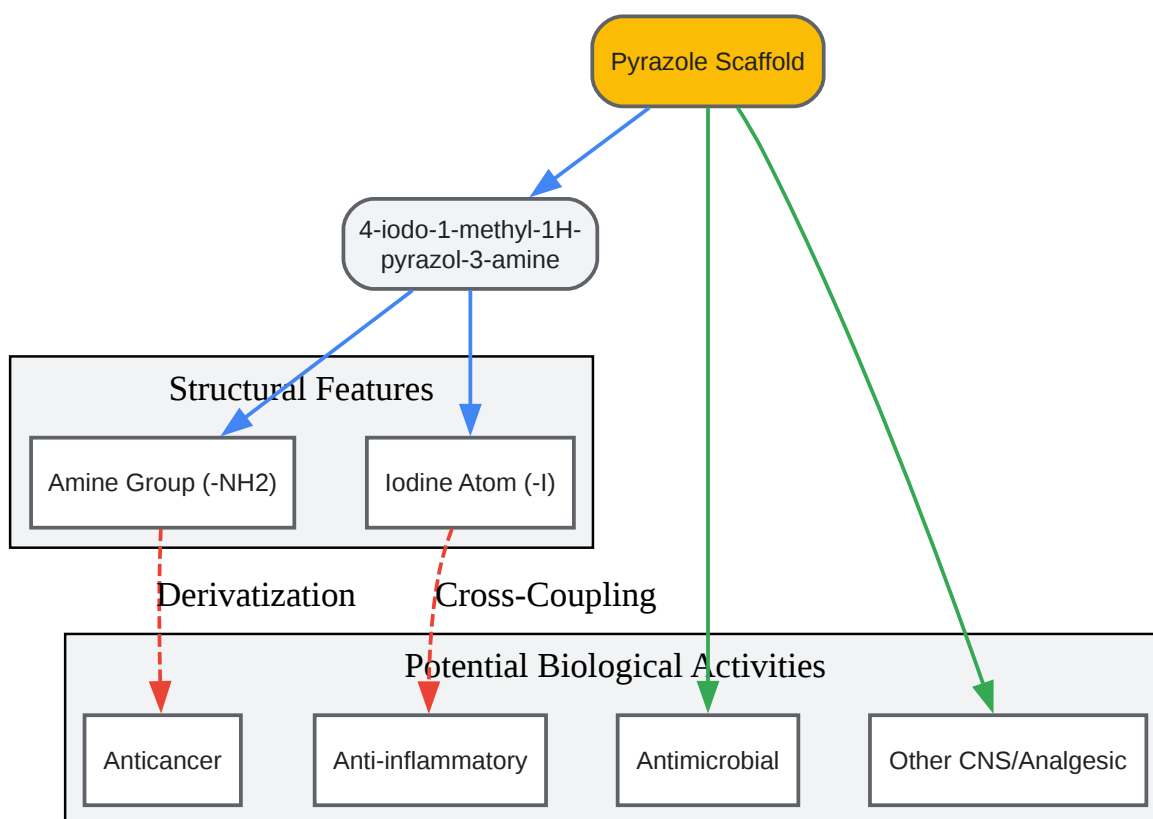
- **Reactivity:** The amino group on the pyrazole ring can undergo typical reactions of an aromatic amine, such as acylation, alkylation, and diazotization. The iodine atom allows for participation in cross-coupling reactions (e.g., Suzuki, Sonogashira), making it a versatile intermediate for further chemical modifications.[9][10]
- **Stability:** The compound should be stored in a cool, dry, and well-ventilated place, protected from light.[11]
- **Safety:** Safety data for the exact compound is not available, but related iodo-pyrazoles are classified as irritants. 1-Methyl-4-iodo-1H-pyrazole is known to cause skin and eye irritation and may cause respiratory irritation.[11][12] Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[11][13] Handling should occur in a well-ventilated area or a chemical fume hood.[11]

## Biological Context and Potential Applications

The pyrazole nucleus is a key structural motif in numerous pharmaceuticals. Its derivatives have been investigated for a wide range of therapeutic applications.

- **Anti-inflammatory Activity:** Many pyrazole derivatives have shown significant anti-inflammatory properties.[3]
- **Antimicrobial and Antifungal Activity:** The pyrazole scaffold is present in compounds with demonstrated antibacterial and antifungal effects.
- **Anticancer Activity:** Certain substituted pyrazoles have been synthesized and evaluated as potential anticancer agents, some acting as inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2).[4]

The structure of **4-iodo-1-methyl-1H-pyrazol-3-amine**, featuring both an amine group for further derivatization and an iodine atom for cross-coupling reactions, makes it a valuable building block for creating libraries of novel compounds for drug discovery and screening.



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Caption: Logical relationship of the pyrazole core to potential bio-activities.

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## References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - 4-iodo-1-methyl-1h-pyrazol-3-amine (C<sub>4</sub>H<sub>6</sub>IN<sub>3</sub>) [pubchemlite.lcsb.uni.lu]
- 6. 150187-16-9|4-Iodo-1-methyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 7. 1-Methyl-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. fishersci.com [fishersci.com]
- 12. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 13. chemicalbook.com [chemicalbook.com]
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